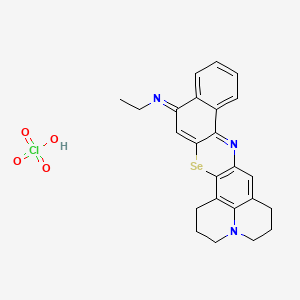

Photoacoustic contrast agent-2 (perchlorate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Photoacoustic contrast agent-2 (perchlorate) is a multifunctional dye used extensively in biological experiments. It plays a crucial role in photoacoustic imaging, a technique that combines optical and ultrasound imaging to provide high-resolution images of biological tissues. This compound is particularly valuable for its ability to enhance contrast in imaging, making it easier to observe and analyze cellular structures, track biomolecules, and study tissue pathology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of photoacoustic contrast agent-2 (perchlorate) typically involves the reaction of specific organic compounds under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as:

Reaction of aromatic compounds: with perchloric acid to introduce the perchlorate group.

Purification: through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of photoacoustic contrast agent-2 (perchlorate) involves scaling up the laboratory synthesis methods. This includes:

Batch reactors: for controlled chemical reactions.

Continuous flow systems: to ensure consistent quality and yield.

Advanced purification techniques: like high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Photoacoustic contrast agent-2 (perchlorate) can undergo various chemical reactions, including:

Oxidation: The perchlorate group can participate in oxidation reactions under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidizing agents: like potassium permanganate or hydrogen peroxide.

Reducing agents: such as sodium borohydride.

Substitution reagents: including halogens and nitrating agents.

Major Products:

Oxidation products: include higher oxidation state derivatives.

Reduction products: are typically lower oxidation state compounds.

Substitution products: vary depending on the substituent introduced.

Scientific Research Applications

Photoacoustic contrast agent-2 (perchlorate) has a wide range of applications in scientific research:

Chemistry: Used as a probe to study chemical reactions and molecular interactions.

Biology: Helps in visualizing cellular structures and tracking biomolecules.

Medicine: Enhances imaging techniques for diagnosing diseases and monitoring treatment.

Industry: Applied in the development of dye-sensitized solar cells and functional textiles

Mechanism of Action

The mechanism of action of photoacoustic contrast agent-2 (perchlorate) involves the absorption of light and the subsequent release of acoustic waves

Light Absorption: The compound absorbs light at specific wavelengths.

Thermal Expansion: The absorbed light energy is converted into heat, causing thermal expansion.

Acoustic Wave Generation: The thermal expansion generates acoustic waves, which are detected by ultrasound sensors to create high-resolution images.

Comparison with Similar Compounds

Photoacoustic contrast agent-2 (perchlorate) is unique in its high contrast-enhancing capabilities. Similar compounds include:

Photoacoustic contrast agent-1 (perchlorate): Another multifunctional dye used in similar applications but with different absorption characteristics.

Organic dyes: Such as indocyanine green, which also serve as contrast agents but may have different spectral properties.

Inorganic nanoparticles: Like gold nanoparticles, which are used for their strong light absorption but differ in their chemical nature and applications.

Properties

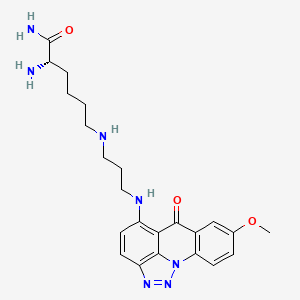

Molecular Formula |

C24H24ClN3O4Se |

|---|---|

Molecular Weight |

532.9 g/mol |

IUPAC Name |

N-ethyl-3-selena-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-imine;perchloric acid |

InChI |

InChI=1S/C24H23N3Se.ClHO4/c1-2-25-19-14-21-22(17-9-4-3-8-16(17)19)26-20-13-15-7-5-11-27-12-6-10-18(23(15)27)24(20)28-21;2-1(3,4)5/h3-4,8-9,13-14H,2,5-7,10-12H2,1H3;(H,2,3,4,5) |

InChI Key |

PJAAFNGSWCRUDW-UHFFFAOYSA-N |

Canonical SMILES |

CCN=C1C=C2C(=NC3=C([Se]2)C4=C5C(=C3)CCCN5CCC4)C6=CC=CC=C61.OCl(=O)(=O)=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-oxo-3H-pyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12365195.png)

![1-tert-butyl-N-[[3-[4-[[(3S,4R)-1,3-dimethylpiperidin-4-yl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide](/img/structure/B12365203.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate;azane](/img/structure/B12365214.png)

![Pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12365232.png)

![[(2R,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12365246.png)